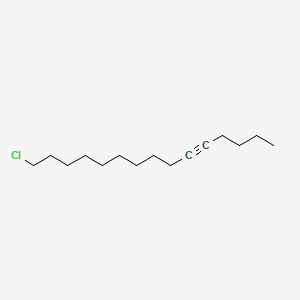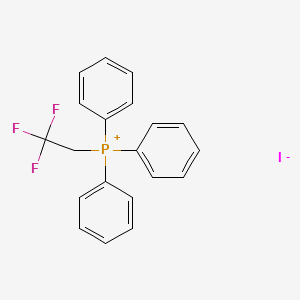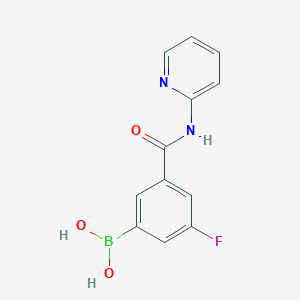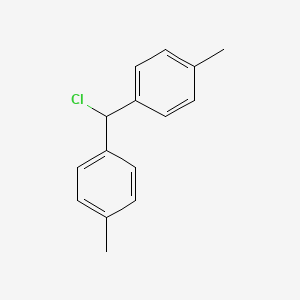
Isooctyl ((butylthioxostannyl)thio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isooctyl ((butylthioxostannyl)thio)acetate is a chemical compound with the molecular formula C14H28O2S2Sn and a molecular weight of 411.20 g/mol. This compound is known for its unique structure, which includes a butylthioxostannyl group attached to an isooctyl thioacetate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isooctyl ((butylthioxostannyl)thio)acetate typically involves the reaction of isooctyl thioacetate with butylthioxostannyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the final product through techniques such as distillation or recrystallization to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Isooctyl ((butylthioxostannyl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxostannyl group to a stannyl group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Stannyl derivatives.
Substitution: Various substituted acetates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isooctyl ((butylthioxostannyl)thio)acetate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of isooctyl ((butylthioxostannyl)thio)acetate involves its interaction with specific molecular targets. The thioxostannyl group can form coordination complexes with metal ions, influencing various biochemical pathways. The acetate moiety can undergo hydrolysis, releasing active intermediates that participate in further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Isooctyl ((methylthioxostannyl)thio)acetate
- Isooctyl ((ethylthioxostannyl)thio)acetate
- Isooctyl ((propylthioxostannyl)thio)acetate
Uniqueness
Isooctyl ((butylthioxostannyl)thio)acetate is unique due to its specific butylthioxostannyl group, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
82554-77-6 |
|---|---|
Molekularformel |
C14H28O2S2Sn |
Molekulargewicht |
411.2 g/mol |
IUPAC-Name |
butyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl-sulfanylidenetin |
InChI |
InChI=1S/C10H20O2S.C4H9.S.Sn/c1-9(2)6-4-3-5-7-12-10(11)8-13;1-3-4-2;;/h9,13H,3-8H2,1-2H3;1,3-4H2,2H3;;/q;;;+1/p-1 |
InChI-Schlüssel |
NMVTWEGLGYAJFF-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](=S)SCC(=O)OCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



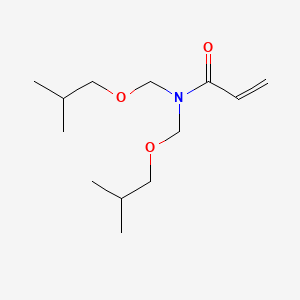

![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[3-[3-[[1-amino-2-(4-chlorocyclohexyl)ethylidene]amino]propyl-methylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B12648174.png)


